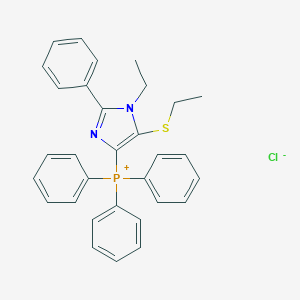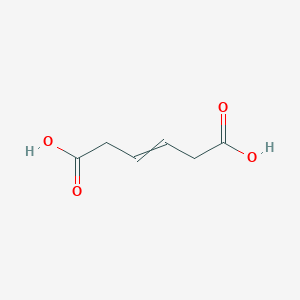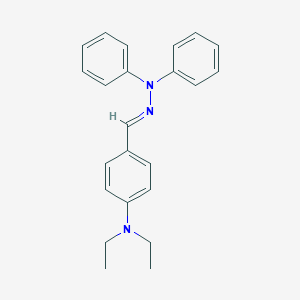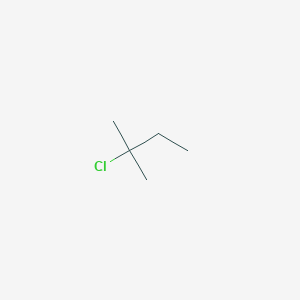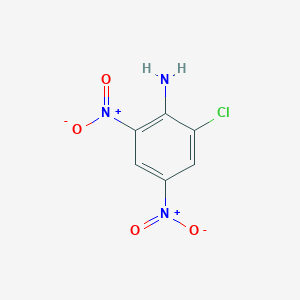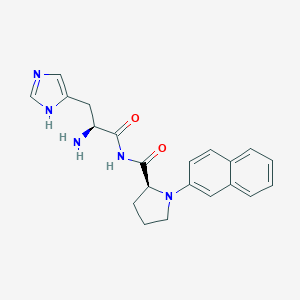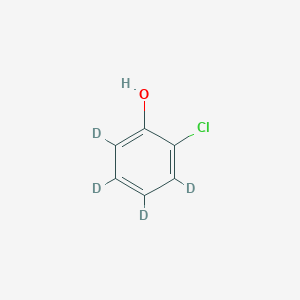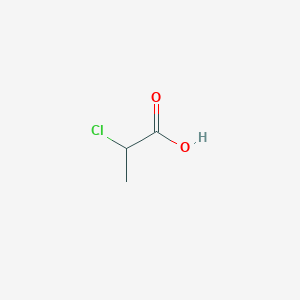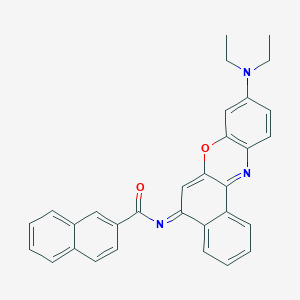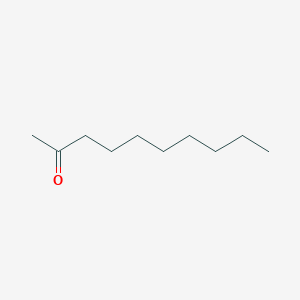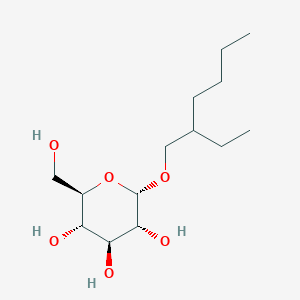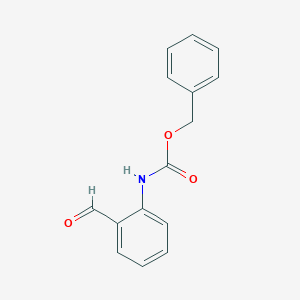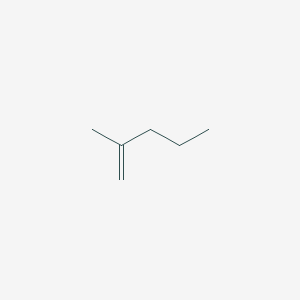
2-Methyl-1-penten
Übersicht
Beschreibung
2-Methyl-1-pentene is an organic compound belonging to the class of alkenes, characterized by the presence of a carbon-carbon double bond. Its molecular formula is C6H12, and it is also known as 2-methylpent-1-ene. This compound is a clear, colorless liquid with a distinct hydrocarbon odor. It is primarily used in organic synthesis and as a monomer in polymerization reactions .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
2-Methyl-1-pentene is an alkene, a class of hydrocarbons that contain a carbon-carbon double bond . The primary targets of 2-Methyl-1-pentene are the π bonds between the carbon atoms . These π bonds are less stable and more exposed to other molecules/atoms, making them prone to reactions .
Mode of Action
2-Methyl-1-pentene can undergo various reactions due to the presence of the carbon-carbon double bond. For instance, it may react exothermically with reducing agents to release hydrogen gas . In the presence of various catalysts (such as acids) or initiators, it may undergo exothermic addition polymerization reactions .
Biochemical Pathways
Alkenes like 2-methyl-1-pentene can undergo addition reactions, such as the acid-catalyzed addition of water . This reaction involves the addition of a water molecule across the carbon-carbon double bond, leading to the formation of an alcohol .
Result of Action
The molecular and cellular effects of 2-Methyl-1-pentene’s action would depend on the specific reactions it undergoes. For instance, in the acid-catalyzed addition of water, 2-Methyl-1-pentene would be converted into an alcohol . This could potentially alter the chemical environment, depending on the context and location of the reaction.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-1-pentene. For example, the presence of catalysts or initiators can trigger exothermic addition polymerization reactions . The temperature and pressure conditions can also affect the rate and direction of these reactions .
Biochemische Analyse
Biochemical Properties
2-Methyl-1-pentene plays a role in biochemical reactions primarily as a substrate in organic synthesis. It interacts with enzymes such as cytochrome P450, which catalyzes the oxidation of organic substances. This interaction involves the addition of an oxygen atom to 2-Methyl-1-pentene, converting it into an epoxide. The compound also interacts with other biomolecules like glutathione, which helps in detoxifying the epoxide formed .
Cellular Effects
In cellular environments, 2-Methyl-1-pentene can influence various cellular processes. It has been observed to cause respiratory tract irritation and may affect cellular metabolism by altering the function of enzymes involved in metabolic pathways. The compound can also impact cell signaling pathways, potentially leading to changes in gene expression .
Molecular Mechanism
The molecular mechanism of 2-Methyl-1-pentene involves its interaction with enzymes and other biomolecules. It can act as an inhibitor or activator of certain enzymes, affecting their activity. For instance, the compound can inhibit the activity of enzymes involved in the detoxification process, leading to an accumulation of toxic metabolites. Additionally, 2-Methyl-1-pentene can bind to DNA, causing changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-1-pentene can change over time. The compound is relatively stable but can degrade under certain conditions, such as exposure to light or heat. Long-term exposure to 2-Methyl-1-pentene has been shown to cause persistent changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-Methyl-1-pentene vary with different dosages in animal models. At low doses, the compound may cause mild respiratory irritation, while higher doses can lead to more severe effects, such as lung damage and systemic toxicity. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects .
Metabolic Pathways
2-Methyl-1-pentene is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These pathways lead to the formation of epoxides and other metabolites, which can be further processed by enzymes like glutathione S-transferase. The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites in the cell .
Transport and Distribution
Within cells and tissues, 2-Methyl-1-pentene is transported and distributed through passive diffusion and interaction with transport proteins. The compound can accumulate in lipid-rich tissues due to its hydrophobic nature. This accumulation can affect its localization and activity within the cell .
Subcellular Localization
2-Methyl-1-pentene is primarily localized in the cytoplasm and lipid membranes of cells. Its activity can be influenced by its subcellular localization, as it may interact with different biomolecules in various cellular compartments. Post-translational modifications and targeting signals can direct the compound to specific organelles, affecting its function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methyl-1-pentene can be synthesized through various methods, including the dehydration of 2-methyl-2-pentanol in the presence of an acid catalyst. Another method involves the isomerization of 2-methyl-2-pentene using a suitable catalyst .
Industrial Production Methods: In industrial settings, 2-Methyl-1-pentene is often produced as a byproduct during the refining of petroleum. It can also be obtained through the catalytic cracking of hydrocarbons, where the reaction conditions are carefully controlled to maximize yield .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-1-pentene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the reagents and conditions used.
Reduction: Hydrogenation of 2-Methyl-1-pentene in the presence of a metal catalyst such as palladium or platinum results in the formation of 2-methylpentane.
Substitution: It can participate in electrophilic addition reactions, such as hydrohalogenation, where hydrogen halides add across the double bond
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) in the presence of water.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Hydrogen chloride (HCl) or hydrogen bromide (HBr) in an inert solvent
Major Products:
Oxidation: 2-Methyl-1-pentanol, 2-methylpentanal, or 2-methylpentanoic acid.
Reduction: 2-Methylpentane.
Substitution: 2-Chloro-2-methylpentane or 2-bromo-2-methylpentane
Vergleich Mit ähnlichen Verbindungen
2-Methyl-1-pentene can be compared with other similar alkenes such as:
1-Pentene: A linear alkene with a similar molecular formula but different structural arrangement.
2-Methyl-2-pentene: An isomer with the double bond located at a different position.
3-Methyl-1-butene: Another branched alkene with a different carbon chain structure
Uniqueness: 2-Methyl-1-pentene is unique due to its specific structure, which imparts distinct reactivity and physical properties. Its branched structure and the position of the double bond influence its chemical behavior and applications .
Eigenschaften
IUPAC Name |
2-methylpent-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-4-5-6(2)3/h2,4-5H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUVJRULCWHUSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
| Record name | 2-METHYL-1-PENTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8848 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26655-13-0 | |
| Record name | Poly(2-methyl-1-pentene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26655-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID901017356 | |
| Record name | 2-Methyl-1-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-methyl-1-pentene is a colorless liquid. Flash point -15 °F. Floats on water. Irritating vapor., Colorless liquid; [CAMEO] | |
| Record name | 2-METHYL-1-PENTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8848 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Pentene, 2-methyl- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10259 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
143.8 °F at 760 mmHg (USCG, 1999) | |
| Record name | 2-METHYL-1-PENTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8848 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
-15 °F (est.) (USCG, 1999) | |
| Record name | 2-METHYL-1-PENTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8848 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
0.685 at 59 °F (USCG, 1999) - Less dense than water; will float | |
| Record name | 2-METHYL-1-PENTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8848 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
195.0 [mmHg] | |
| Record name | 1-Pentene, 2-methyl- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10259 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
763-29-1, 27236-46-0 | |
| Record name | 2-METHYL-1-PENTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8848 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Methyl-1-pentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=763-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1-pentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000763291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYL-1-PENTENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Pentene, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyl-1-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpentene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-methylpent-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.007 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-1-PENTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKC25O38MC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
-212.3 °F (USCG, 1999) | |
| Record name | 2-METHYL-1-PENTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8848 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-methyl-1-pentene?
A1: 2-Methyl-1-pentene has the molecular formula C6H12 and a molecular weight of 84.17 g/mol.
Q2: What spectroscopic techniques are used to characterize 2-methyl-1-pentene?
A2: Researchers utilize various spectroscopic techniques for characterizing 2-methyl-1-pentene. Infrared (IR) spectroscopy can identify functional groups like the C=C double bond. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR and 13C NMR, provide detailed information about the hydrogen and carbon environments within the molecule, respectively []. Additionally, mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound [].
Q3: Does the structure of 2-methyl-1-pentene influence its reactivity with ozone compared to linear alkenes?
A3: Yes, the branched structure of 2-methyl-1-pentene results in a lower reactivity towards ozone compared to linear alkenes. This is attributed to steric effects from the methyl substituents hindering the approach of ozone to the double bond [].
Q4: What is the role of 2-methyl-1-pentene in propylene dimerization reactions?
A4: 2-Methyl-1-pentene is a significant byproduct in propylene dimerization reactions, especially those aiming to produce the more desirable isomer, 4-methyl-1-pentene []. This is relevant because the selective production of 4-methyl-1-pentene is crucial for various industrial applications.
Q5: How do hafnocene catalysts influence the selectivity towards 4-methyl-1-pentene in propylene oligomerization?
A5: Hafnocene catalysts, particularly those with bulky cyclopentadienyl ligands, demonstrate a unique ability to promote selective beta-methyl elimination during propylene oligomerization. This selectivity favors the formation of 4-methyl-1-pentene [].
Q6: What factors affect the selectivity of hafnocene-catalyzed propylene oligomerization towards 4-methyl-1-pentene?
A6: The selectivity towards 4-methyl-1-pentene in hafnocene-catalyzed propylene oligomerization is sensitive to reaction conditions, including propylene pressure, temperature, and the concentration of the cocatalyst methylaluminoxane (MAO) [].
Q7: Can nickel oxide-silica-alumina catalysts produce 2-methyl-1-pentene?
A7: Yes, nickel oxide-silica-alumina catalysts can produce 2-methyl-1-pentene as one of the primary products during propylene dimerization. The reaction proceeds through a mechanism involving cyclobutane derivatives as intermediates [].
Q8: What factors influence the selectivity of different hexene isomers in propylene dimerization over nickel oxide-silica-alumina catalysts?
A8: The selectivity towards specific hexene isomers, including 2-methyl-1-pentene, is influenced by factors like pressure and temperature. Higher pressures can lead to the formation of additional isomers like 2,3-dimethylbutenes [].
Q9: What are the primary products formed during the thermal decomposition of 2-methyl-1-pentene?
A9: Thermal decomposition of 2-methyl-1-pentene primarily yields ethylene and isobutene. Interestingly, this differs from the decomposition products of its linear counterpart, 1-pentene, highlighting the influence of the methyl branch on reactivity [].
Q10: How does the presence of a methyl group in 2-methyl-1-pentene influence its overall reaction rate compared to linear alkenes?
A11: The presence of a methyl group in 2-methyl-1-pentene leads to a significantly faster overall reaction rate compared to corresponding linear alkenes. This observation underscores the impact of structural features on reactivity [].
Q11: What is the significance of hydrogen atom addition versus abstraction in the thermal decomposition of 2-methyl-1-pentene?
A12: During the thermal decomposition of 2-methyl-1-pentene, both hydrogen atom addition and abstraction reactions occur. The ratio of these reactions provides insights into the preferred pathways for radical reactions. The ratio of addition to abstraction can vary depending on the specific alkene and reaction conditions [].
Q12: What unique reaction occurs during the direct photolysis of 2-methyl-1-pentene at 185 nm in solution?
A13: Direct photolysis of 2-methyl-1-pentene at 185 nm in solution leads to the formation of alkylidene carbenes. This unique reaction proceeds through a molecular elimination mechanism involving the loss of terminal hydrogen atoms [].
Q13: What are the implications of the formation of alkylidene carbenes from 2-methyl-1-pentene?
A14: Alkylidene carbenes are highly reactive intermediates, and their generation from 2-methyl-1-pentene under specific photolytic conditions can lead to further reactions and the formation of complex product mixtures. Understanding these pathways is crucial for predicting photochemical outcomes [].
Q14: Can 2-methyl-1-pentene be used in the synthesis of polymers for electron beam lithography?
A15: Yes, 2-methyl-1-pentene can be copolymerized with 2-ethoxyethyl-methallyl ether sulfone to create a polymer suitable for use as a dissolution inhibitor in electron beam lithography resists []. These resists show promise for high-resolution patterning due to their sensitivity to electron beam exposure.
Q15: What are the advantages of using polysulfone-novolac resists in electron beam lithography?
A16: Polysulfone-novolac resists, which can incorporate 2-methyl-1-pentene, offer several advantages for electron beam lithography. These include high sensitivity, good contrast, and etch resistance comparable to traditional optical resists. These properties make them suitable for high-resolution patterning applications [, ].
Q16: How does the thermal stability of poly(2-methyl-1-pentene sulfone) impact its use in electron beam lithography?
A17: The thermal stability of poly(2-methyl-1-pentene sulfone) is crucial during the electron beam lithography process. Studies using techniques like thermogravimetric analysis (TGA), Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry have revealed that this polymer undergoes accelerated decomposition at temperatures above 150 °C. This information is essential for defining the processing window to avoid resist degradation during fabrication [].
Q17: What is the mechanism of action for the degradation of polysulfone-based resists during electron beam exposure?
A18: Upon exposure to the electron beam, polysulfone-based resists, including those containing 2-methyl-1-pentene, undergo main-chain degradation. This degradation process alters the solubility of the resist, enabling the development of high-resolution patterns. Techniques like ellipsometry, quartz crystal microbalance methods, and FTIR spectroscopy have been instrumental in studying this degradation behavior [].
Q18: What are the applications of 2-methyl-1-pentene in copolymerization with sulfur dioxide?
A19: Copolymerization of 2-methyl-1-pentene with sulfur dioxide, typically initiated by radiation, yields poly(2-methyl-1-pentene sulfone). This copolymer exhibits unique properties, including a low glass transition temperature (Tg) and susceptibility to main-chain degradation upon exposure to synchrotron radiation, making it suitable for positive-tone resist applications in lithography [].
Q19: What is the significance of the low Tg of poly(2-methyl-1-pentene sulfone) in its application as a resist?
A20: The low Tg of poly(2-methyl-1-pentene sulfone) contributes to its ability to undergo vapor development upon exposure to high doses of synchrotron radiation. This property is advantageous for achieving high-resolution patterns and simplifying the lithographic process [].
Q20: How does the presence of 2-methyl-1-pentene in a polysulfone copolymer affect its dielectric behavior in solution?
A21: Studies on poly(2-methyl-1-pentene sulfone) solutions in benzene have revealed that the dielectric relaxation time of the polymer increases linearly with increasing concentration. This behavior suggests that the presence of 2-methyl-1-pentene influences the chain mobility and overall dynamics of the polymer in solution [].
Q21: Can 2-methyl-1-pentene be used to synthesize low-temperature polysulfones?
A22: Yes, 2-methyl-1-pentene plays a crucial role in the low-temperature synthesis of poly(methylpentenesulfone) via alternating copolymerization with sulfur dioxide. This process, initiated by tert-butyl hydroperoxide, requires a viscous or even solid reaction medium to achieve high molecular weight polymers [].
Q22: How does the reaction medium influence the synthesis of poly(methylpentenesulfone) at low temperatures?
A23: The use of a viscous or solid reaction medium, achieved by conducting the copolymerization in bulk or at temperatures below the melting point of sulfur dioxide, is crucial for obtaining high molecular weight poly(methylpentenesulfone). This is attributed to changes in the termination mechanism, favoring monomolecular termination and leading to higher molecular weights [].
Q23: What is the challenge in separating 1-hexene from other C6-olefin isomers?
A24: Separating 1-hexene from a mixture of C6-olefin isomers, particularly 2-methyl-1-pentene, poses a significant challenge due to their similar boiling points, making conventional distillation methods inefficient and costly [, ].
Q24: How can reactive extractive distillation be used to separate 1-hexene from other C6-olefin isomers?
A25: Reactive extractive distillation utilizes a functionalized solvent, often containing a silver salt complexed with a ligand like phosphoric or sulfonic acid, to selectively interact with 1-hexene through π-complexation. This interaction increases the relative volatility of 1-hexene, facilitating its separation from the mixture [, ].
Q25: What factors influence the selectivity of silver-based functionalized solvents in separating 1-hexene from C6-olefin isomers?
A26: The selectivity of silver-based functionalized solvents is influenced by factors such as the ligand structure, silver concentration, and operating conditions (pressure, temperature). Generally, larger ligands enhance the separation of chemically dissimilar components like 1-hexene and n-hexane, while lower pressures and higher silver concentrations improve overall selectivity [].
Q26: What is the impact of ligand size on the selectivity of silver-based solvents for 1-hexene?
A27: The size of the ligand in silver-based solvents plays a crucial role in determining selectivity. Larger ligands tend to enhance the separation of chemically dissimilar components, such as 1-hexene and n-hexane. This is because larger ligands create a more sterically hindered environment around the silver ion, making it more selective towards the linear 1-hexene molecule [].
Q27: What are the advantages of using reactive extractive distillation for 1-hexene purification?
A28: Reactive extractive distillation offers a more efficient and cost-effective method for 1-hexene purification compared to conventional distillation. The use of functionalized solvents significantly reduces the number of equilibrium stages required for separation, leading to lower energy consumption and capital costs [].
Q28: What is the significance of the ene reaction involving 2-methyl-1-pentene and its kinetic isotope effects?
A30: The ene reaction of 2-methyl-1-pentene with 4-phenyl-1,2,4-triazoline-2,5-dione has been extensively studied, particularly its kinetic isotope effects. These studies provide crucial insights into the reaction mechanism and transition state structure. The observation of highly inverse vinylic deuterium isotope effects and large 13C isotope effects at the less-substituted olefinic carbon suggests a mechanism involving an open biradical intermediate [].
Q29: How does computational chemistry contribute to understanding the ene reaction mechanism of 2-methyl-1-pentene?
A31: Computational chemistry, particularly density functional theory (DFT) calculations, supports the proposed mechanism for the ene reaction of 2-methyl-1-pentene. Theoretical calculations can predict isotope effects that closely match experimental findings, validating the proposed mechanism and providing further insights into the transition state [].
Q30: Does 2-methyl-1-pentene exhibit feeding deterrent activity against insects?
A32: While not as potent as its α-methylenelactone derivative, 2-methyl-1-pentene itself shows a weak deterrent effect against both larvae and adults of the Colorado potato beetle (Leptinotarsa decemlineata) in feeding assays []. This finding suggests potential applications in insect pest management.
Q31: Can the feeding deterrent activity of 2-methyl-1-pentene be enhanced?
A33: Yes, the feeding deterrent activity of 2-methyl-1-pentene can be significantly enhanced by converting it to its corresponding α-methylenelactone derivative. This modification introduces an electrophilic center, making it more potent against insects [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
